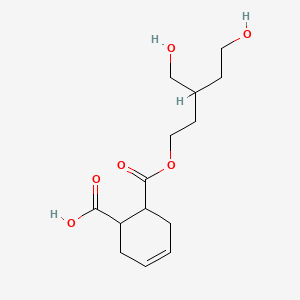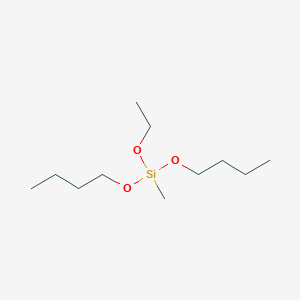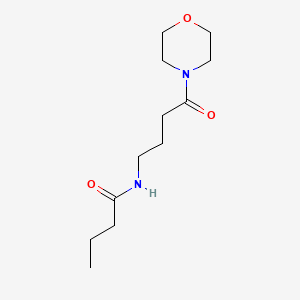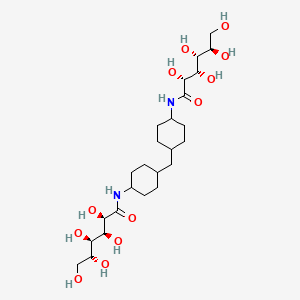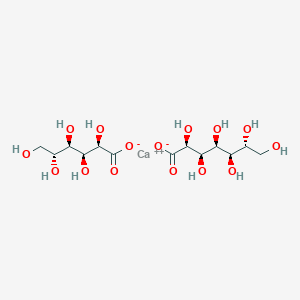
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone is a chemical compound with the molecular formula C15H17N3. It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a hydrazone linkage connecting it to another phenyl ring. This compound has various applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone typically involves the condensation of 4-(dimethylamino)benzaldehyde with phenylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone linkage allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzophenone: Similar in structure but lacks the hydrazone linkage.
4-(Dimethylamino)phenylhydrazine: Contains the dimethylamino group and hydrazine moiety but differs in overall structure
Uniqueness
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone is unique due to its hydrazone linkage, which imparts distinct chemical and biological properties.
特性
CAS番号 |
6317-69-7 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(Z)-C-phenylcarbonohydrazonoyl]aniline |
InChI |
InChI=1S/C15H17N3/c1-18(2)14-10-8-13(9-11-14)15(17-16)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3/b17-15- |
InChIキー |
ILHLDKIEVVAISL-ICFOKQHNSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C(=N\N)/C2=CC=CC=C2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


